ML417
Overview
Description
ML417 is a novel and highly selective agonist of the D3 dopamine receptor. It was discovered through high-throughput screening and optimized through medicinal chemistry to enhance its potency and selectivity. This compound promotes D3 receptor-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation while lacking activity at other dopamine receptors .
Mechanism of Action
Target of Action
ML417, also known as “1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone” or “(1H-Indol-2-yl)(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)methanone”, is a selective and brain penetrant D3 dopamine receptor (D3R) agonist . The D3R is a subtype of the dopamine receptor, which plays a crucial role in the central nervous system .
Mode of Action
This compound potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation (pERK) while lacking activity at other dopamine receptors . Molecular modeling suggests that this compound interacts with the D3R in a unique manner, possibly explaining its remarkable selectivity .
Biochemical Pathways
The activation of D3R by this compound leads to the translocation of β-arrestin, activation of G proteins, and phosphorylation of ERK1/2 These events are part of the signal transduction pathways that regulate various cellular processes
Pharmacokinetics
It is described as a brain penetrant , suggesting good absorption and distribution in the central nervous system
Result of Action
This compound has been found to protect against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This suggests that this compound could have potential therapeutic applications in conditions characterized by dopaminergic neuron degeneration, such as Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
ML417 potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation . It does not activate other dopamine receptors . The compound interacts with the D3R in a unique manner, possibly explaining its remarkable selectivity .
Cellular Effects
This compound has been found to protect against neurodegeneration of dopaminergic neurons derived from iPSCs . This suggests that this compound may have significant effects on various types of cells and cellular processes, particularly those involving dopaminergic neurons.
Molecular Mechanism
Molecular modeling suggests that this compound interacts with the D3R in a unique manner . It potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation . It does not activate other dopamine receptors .
Preparation Methods
The synthesis of ML417 involves several steps, starting with the preparation of the core scaffold. The synthetic route includes the following key steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.
Final Coupling: The final coupling step involves the reaction of the indole core with the piperazine derivative to form this compound.
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and purification methods such as column chromatography and recrystallization.
Chemical Reactions Analysis
ML417 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML417 has several scientific research applications, including:
Pharmacological Studies: This compound is used as a research tool to study the D3 dopamine receptor and its role in various physiological processes.
Drug Development: Due to its high selectivity and potency, this compound is being investigated as a potential drug candidate for the treatment of neuropsychiatric disorders.
Comparison with Similar Compounds
ML417 is unique in its high selectivity for the D3 dopamine receptor compared to other dopamine receptor agonists. Similar compounds include:
Pramipexole: A D3 receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: Another D3 receptor agonist used for similar therapeutic purposes.
Rotigotine: A non-selective dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
This compound’s uniqueness lies in its exceptional selectivity for the D3 dopamine receptor, which reduces the potential for off-target side effects compared to other compounds .
Properties
IUPAC Name |
1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPAMUWUHDPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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